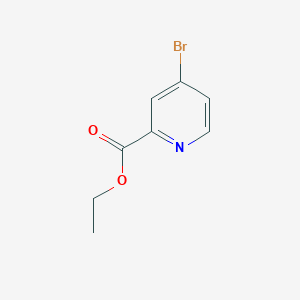

Ethyl 4-bromopicolinate

Description

Ethyl 4-bromopicolinate (CAS: 62150-47-4) is a brominated pyridine derivative with the molecular formula C₈H₈NO₂Br and a molecular weight of 230.06 g/mol . Structurally, it consists of a pyridine ring substituted with a bromine atom at the 4-position and an ethyl ester group at the 2-position. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules. Its reactivity at the 4-bromo position enables diverse cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic substitutions, making it valuable in medicinal chemistry and material science .

Properties

IUPAC Name |

ethyl 4-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVHAWNFNGFPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657716 | |

| Record name | Ethyl 4-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62150-47-4 | |

| Record name | Ethyl 4-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromopicolinate can be synthesized through several methods. One common approach involves the bromination of ethyl picolinate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems can help in maintaining consistent quality and reducing the risk of side reactions.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to ethyl 4-aminopicolinate using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: Oxidation of this compound can lead to the formation of ethyl 4-bromopyridine-2-carboxylate using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products:

Substitution: Ethyl 4-aminopicolinate, ethyl 4-thiocyanatopicolinate.

Reduction: Ethyl 4-aminopicolinate.

Oxidation: Ethyl 4-bromopyridine-2-carboxylate.

Scientific Research Applications

Organic Synthesis

Ethyl 4-bromopicolinate serves as an important intermediate in the synthesis of complex organic molecules. Its bromine atom allows for further functionalization, making it a versatile building block in organic chemistry. It is commonly utilized in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has been investigated for its potential role in drug development, particularly targeting neurological and inflammatory conditions. Its structural similarity to biologically active compounds makes it a candidate for developing new therapeutic agents.

Case Study: Anticonvulsant Activity

In research focused on GABA receptor modulation, derivatives of this compound were evaluated for their ability to enhance GABAergic activity. The results indicated promising anticonvulsant properties, suggesting potential applications in treating epilepsy .

Biological Studies

This compound has been employed in enzyme inhibition studies. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors.

Table 1: Biological Activity of this compound Derivatives

| Compound Name | Target Enzyme/Pathway | Observed Effect |

|---|---|---|

| This compound | GABA Receptors | Positive modulation |

| Ethyl 6-bromopicolinate | JAK2 Signaling Pathway | Inhibition of phosphorylation |

| Ethyl 4-chloro-6-methylpicolinate | Cell Viability Assays | Reduced viability in cancer cells |

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of ethyl 4-bromopicolinate largely depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to desired therapeutic effects. The bromine atom at the 4-position can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Positional Isomers of Bromopicolinate Esters

Ethyl 4-bromopicolinate belongs to a family of brominated picolinate esters. Key positional isomers and analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|---|

| This compound | 62150-47-4 | C₈H₈NO₂Br | 230.06 | Bromo (4), Ester (2) |

| Ethyl 5-bromopicolinate | 77199-09-8 | C₈H₈NO₂Br | 230.06 | Bromo (5), Ester (2) |

| Ethyl 6-bromopicolinate | 21190-88-5 | C₈H₈NO₂Br | 230.06 | Bromo (6), Ester (2) |

| Ethyl 4-(bromomethyl)picolinate | 220844-83-7 | C₉H₁₀BrNO₂ | 244.09 | Bromomethyl (4), Ester (2) |

Key Differences :

- Reactivity : The position of the bromine atom significantly influences electronic effects. For example, the 4-bromo derivative (para to the ester group) exhibits distinct electronic polarization compared to 5- or 6-bromo isomers (meta or ortho positions), affecting its reactivity in cross-coupling reactions .

- Steric Effects : Ethyl 4-(bromomethyl)picolinate introduces a bromomethyl group instead of bromine, increasing steric bulk and altering accessibility for nucleophilic attacks .

Methyl vs. Ethyl Ester Derivatives

Mthis compound (CAS: 29681-42-3) shares the same bromopyridine core but differs in the ester group (methyl instead of ethyl). Key comparisons include:

- Synthetic Utility : Methyl esters are often preferred in reactions requiring milder conditions due to their lower steric hindrance. For instance, mthis compound undergoes efficient azide substitution (NaN₃, DMF, 80°C) to yield methyl 4-azidopicolinate in 59% yield . Ethyl esters may require longer reaction times or higher temperatures for similar transformations.

Biological Activity

Ethyl 4-bromopicolinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by research findings and case studies.

1. Synthesis of this compound

This compound can be synthesized through various methods, often involving the bromination of picolinic acid derivatives. The synthesis typically yields high purity and can be performed under mild conditions, making it suitable for further modifications.

2. Biological Activities

This compound exhibits a range of biological activities, including:

- Antifungal Activity : Studies have shown that this compound has antifungal properties against several pathogenic fungi. In vitro tests demonstrated effective inhibition against species such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain .

- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance, in a study evaluating its effects on leukemia cell lines, it showed significant cytotoxicity with IC50 values below 20 µM against K562 and U937 cells . The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory properties. In animal models, it reduced inflammation markers significantly when administered in doses of 10-20 mg/kg body weight .

3. Detailed Research Findings

A comprehensive analysis of this compound's biological activity reveals the following key findings:

| Biological Activity | Cell Line/Organism | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antifungal | Candida albicans | 30 | Disruption of fungal cell membrane integrity |

| Anticancer | K562 (leukemia) | <20 | Induction of apoptosis |

| Anticancer | U937 (leukemia) | <20 | Cell cycle arrest |

| Anti-inflammatory | Mouse model | N/A | Reduction of cytokine levels |

Case Study 1: Antifungal Efficacy

In a study focusing on the antifungal activity of this compound, researchers tested various concentrations against Candida species. The compound demonstrated a dose-dependent response, with significant fungal growth inhibition at concentrations above 20 µg/mL .

Case Study 2: Anticancer Activity

Another notable study examined the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound effectively reduced cell viability in both K562 and U937 cells, suggesting its potential as a therapeutic agent for leukemia treatment .

5. Conclusion

This compound is a promising compound with diverse biological activities, particularly in antifungal and anticancer applications. Its ability to induce apoptosis in cancer cells and inhibit pathogenic fungi positions it as a valuable candidate for further research and development in therapeutic contexts.

Future studies should focus on elucidating the precise mechanisms behind its biological effects and exploring potential modifications to enhance its efficacy and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.